3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Description
3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic acid (CAS: 874623-35-5) is a benzoic acid derivative featuring a methoxy-linked 2-methylthiazole substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol. The compound is characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a methyl group at the 2-position, connected via a methoxy bridge to the benzoic acid backbone. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-3-9(5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSOQQGEAWRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid typically involves the reaction of 2-methyl-1,3-thiazole-4-methanol with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification steps such as recrystallization to obtain the desired product .
Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazole derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various alkylated thiazole derivatives .
Scientific Research Applications
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in drug development, especially for its antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways to exert anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Positional Isomers on the Benzoic Acid Ring
2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
- Structure : The thiazole-methoxy group is attached at the 2-position of the benzoic acid ring.
- Physical Properties: Available as a research chemical (e.g., 250 mg for €500). No melting point (mp) data is provided, but its structural similarity suggests comparable stability to the 3-substituted analog.
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
- Structure : Thiazole-methoxy group at the 4-position (para).
- Physical Properties : Purity ≥95% (CAS: 263270-62-8).
- Key Difference : Para-substitution often enhances symmetry and may increase crystallinity compared to meta-substituted derivatives.
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
Thiazole-Linked Benzoic Acids Without Methoxy Bridges
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Physical Properties : mp = 139.5–140°C.
- Key Difference : Direct attachment reduces molecular flexibility and may alter binding interactions in biological systems compared to ether-linked analogs.
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Thiazole directly attached at the 3-position (CAS: 28077-41-0).
- Physical Properties : mp = 200–201°C.
- Key Difference : Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the methoxy-linked target compound.
Functional Group Variations
3-[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)methoxy]benzoic Acid Derivatives
Azo-Linked Thiazole-Benzoic Acid Derivatives
Biological Activity
3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid is a compound that combines a thiazole ring with a benzoic acid moiety, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Structure
The molecular formula of this compound is C12H11NO3S. The compound features a thiazole ring substituted with a methoxy group and a benzoic acid structure. This unique configuration contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 279.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Thiazole derivatives, including this compound, are known to interact with various biological targets, leading to multiple biological effects. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The thiazole ring can bind to enzymes, inhibiting their function.
- Modulation of Cell Signaling Pathways : It may affect pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown:
-
Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 2.0
Anticancer Potential
Studies have demonstrated the compound's potential as an anticancer agent. For instance:
-
Cell Viability Assays : In MDA-MB-231 breast cancer cells, treatment with the compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 1 µM.
Concentration (µM) % Cell Viability 1 70 5 50 10 30
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Study on Antibiofilm Activity
A recent study evaluated the antibiofilm activity of various thiazole derivatives, including our compound. Results indicated that it significantly reduced biofilm formation in Staphylococcus aureus by over 50% at concentrations equal to its MIC .
Synthesis and Biological Evaluation
In a comprehensive study on thiazole derivatives, researchers synthesized several compounds similar to this compound and evaluated their biological activities. The findings highlighted the importance of structural modifications in enhancing antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
